

Optimizing ARQ-751 concentration for cancer cell lines

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Compound of Interest

Compound Name: ARQ-751

Cat. No.: B1192151

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Technical Support Center: ARQ-751

Welcome to the technical support center for **ARQ-751** (Vevorisertib). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of **ARQ-751** in cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Understanding ARQ-751: Mechanism of Action

ARQ-751, also known as Vevorisertib, is a potent and selective, orally active, allosteric pan-AKT inhibitor.[1][2][3] It targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), a central node in the PI3K/AKT/mTOR signaling pathway.[3][4][5]

Dysregulation of this pathway is a frequent event in many cancers, making AKT a compelling therapeutic target.[4][6][7]

ARQ-751 functions as an allosteric inhibitor by binding to a pocket between the pleckstrin homology (PH) domain and the kinase domain of AKT.[3][8] This binding stabilizes an inactive conformation of the enzyme, which in turn prevents its recruitment to the plasma membrane

and subsequent activation by phosphorylation.[3][8] This mechanism of action leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

Quantitative Data Summary

The following tables summarize the biochemical and cellular activity of **ARQ-751** from various studies.

Table 1: **ARQ-751** Biochemical Activity

Target	Assay Type	IC50 (nM)	Kd (nM)
AKT1	Kinase Assay	0.55[1][2][7][9]	1.2[1][7][9]
AKT2	Kinase Assay	0.81[1][2][7][9]	-
AKT3	Kinase Assay	1.31[1][2][7][9]	-
AKT1-E17K Mutant	Kinase Assay	-	8.6[1][7][9]

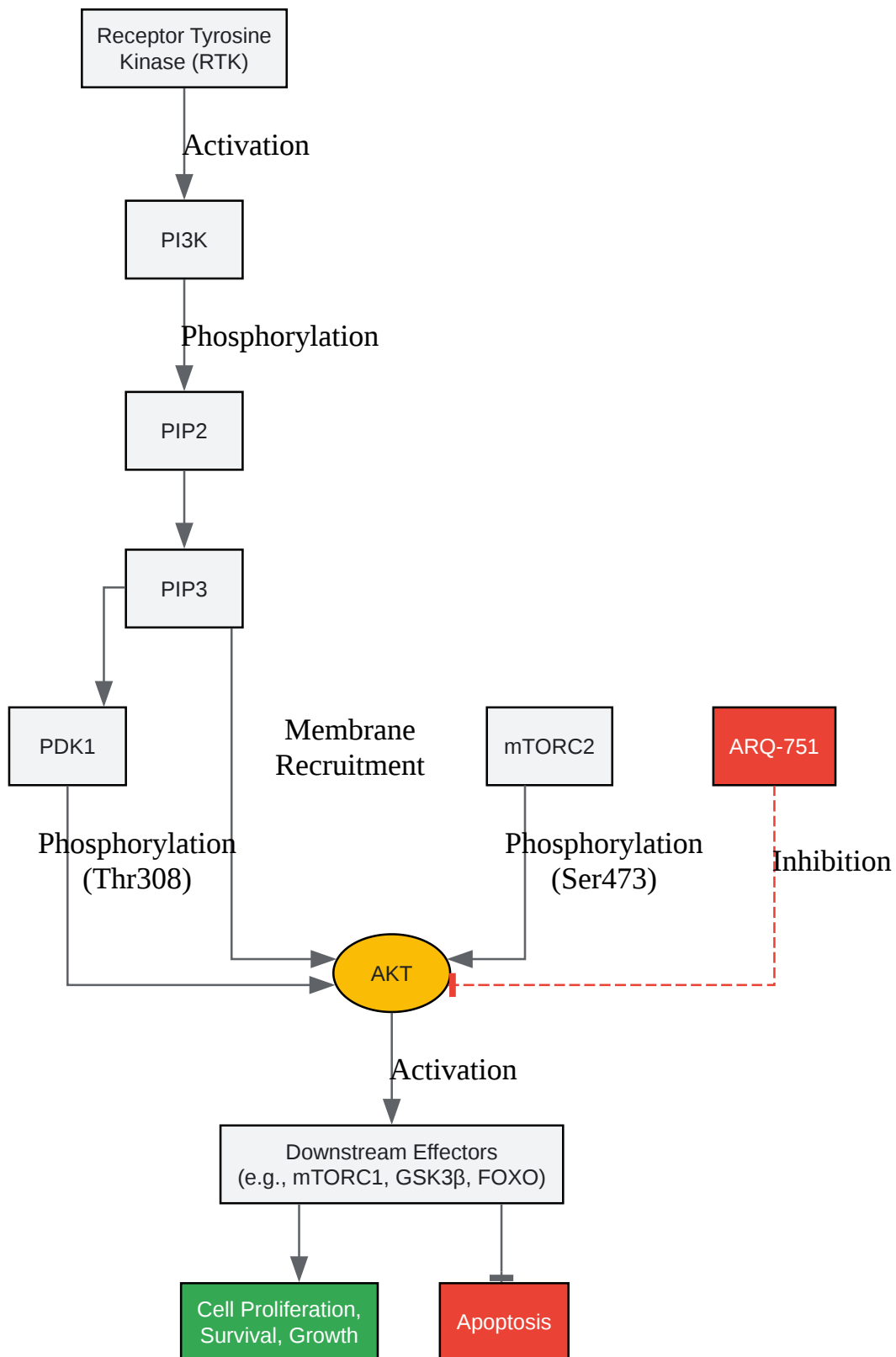
Table 2: **ARQ-751** Cellular Activity in Selected Cancer Cell Lines

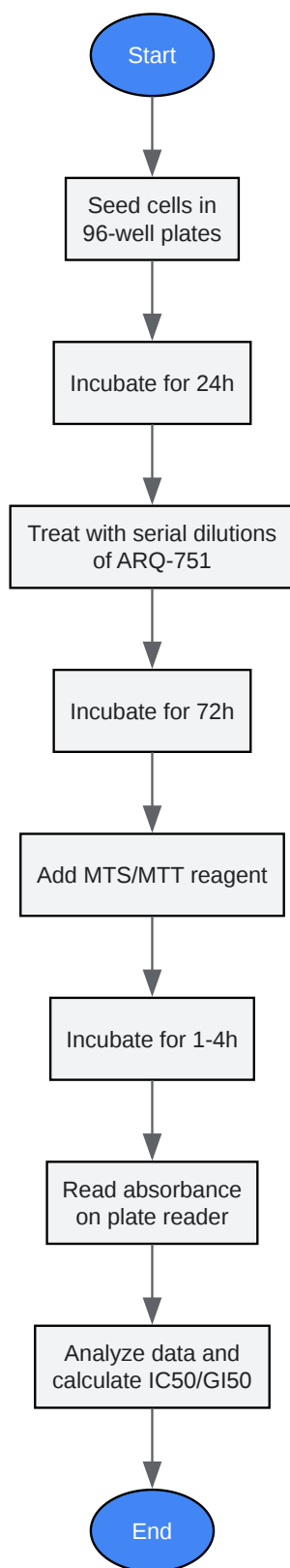
Cell Line	Cancer Type	Key Mutation(s)	Assay Type	GI50 / IC50 (µM)
MDA-MB-453	Breast Cancer	PIK3CA H1047R	Cell Viability	< 1[3]
NCI-H1650	Lung Cancer	PTEN null	Cell Viability	< 1[10]
KU-19-19	Bladder Cancer	AKT1-E17K & E49K, NRas Q61R	Cell Viability	> 1[11]
AN3CA	Endometrial Cancer	PIK3CA	Cell Viability	< 1[9]

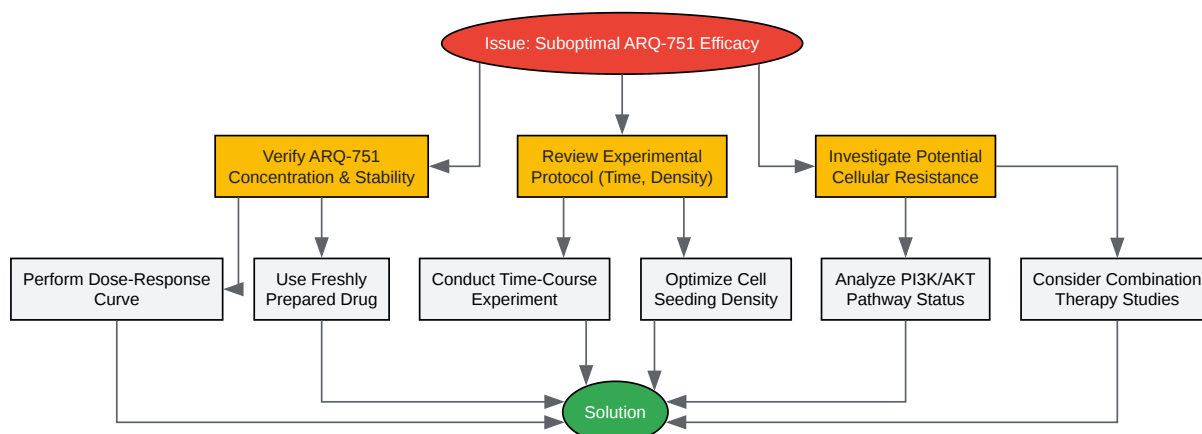
Note: Sensitivity to **ARQ-751** is often higher in cell lines with activating mutations in the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[7][9][11]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by **ARQ-751**.







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